molecular formula C8H9ClO2 B1346798 2-(3-Chlorophenoxy)ethanol CAS No. 6161-83-7

2-(3-Chlorophenoxy)ethanol

Cat. No.: B1346798
CAS No.: 6161-83-7
M. Wt: 172.61 g/mol
InChI Key: GARMQVNIPCKVOJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)ethanol: is an organic compound with the molecular formula C8H9ClO2 . It is a chlorinated phenol ether, where a chlorophenoxy group is attached to an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-chlorophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the reaction of 3-chlorophenol with ethylene glycol in the presence of a catalyst such as copper dichloride . This reaction is carried out under inert atmosphere conditions using the Schlenk technique .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as or .

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like or .

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water, potassium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of 3-chlorophenoxyacetic acid or 3-chlorophenoxyacetaldehyde.

    Reduction: Formation of 3-chlorophenoxyethanol or 3-chlorophenoxyethane.

    Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic processes. The compound’s phenoxy group allows it to interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

2-(3-Chlorophenoxy)ethanol can be compared with other similar compounds, such as:

    2-(2-Chlorophenoxy)ethanol: Similar structure but with the chlorine atom in a different position, leading to different chemical properties and reactivity.

    2-(4-Chlorophenoxy)ethanol: Another isomer with the chlorine atom in the para position, affecting its physical and chemical characteristics.

    2-(3-Bromophenoxy)ethanol: Similar compound with a bromine atom instead of chlorine, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(3-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARMQVNIPCKVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210630
Record name 2-(3-Chlorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6161-83-7
Record name 2-(3-Chlorophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6161-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chlorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenoxy)ethanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.629
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Synthesis routes and methods

Procedure details

A mixture of 51.4 g (0.4 mole) of 3-chlorophenol (Aldrich Chem. Co.), 34.7 g (0.43 mole) of 2-chloroethanol (Aldrich) and 16.1 g (0.4 mole) of sodium hydroxide pellets in 500 ml of 95% ethanol was stirred and heated at reflux for 16 hr. The mixture was filtered and the filtrate was evaporated under reduced pressure to yield a semisolid residue. The residue was partitioned between methylene chloride and a 15% sodium hydroxide solution (300 ml of each). The organic layer was washed with two 300 ml portions of water, dried over magnesium sulfate and the solvent was evaporated under reduced pressure to give 34.2 g (50%) of the title compound as a viscous oil.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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